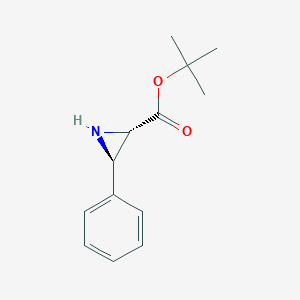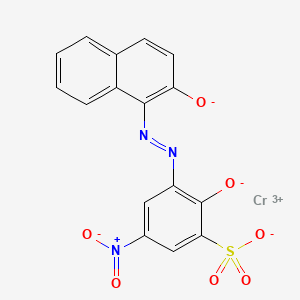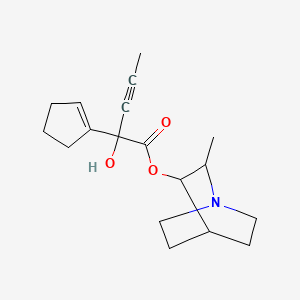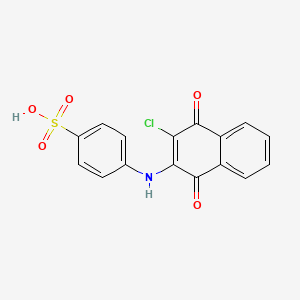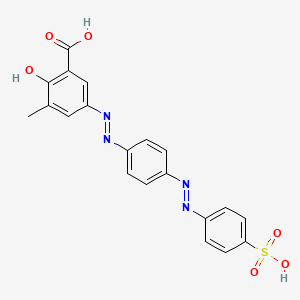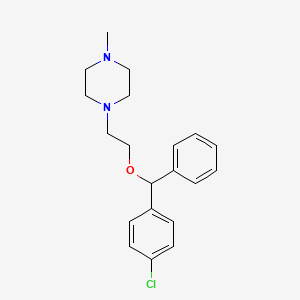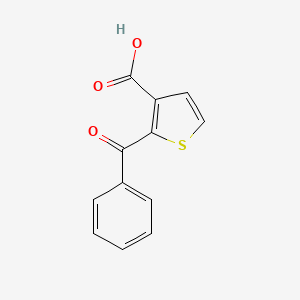
2-Heptanol, benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyl benzoate is an ester compound formed from the reaction between benzoic acid and heptanol. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. The chemical structure of 2-Heptyl benzoate consists of a benzoate group attached to a heptyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Heptyl benzoate can be synthesized through the esterification reaction between benzoic acid and heptanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion. The general reaction is as follows:
C6H5COOH+C7H15OH→C6H5COOC7H15+H2O
Industrial Production Methods
In industrial settings, the production of 2-Heptyl benzoate may involve continuous esterification processes where benzoic acid and heptanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Heptyl benzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield benzoic acid and heptanol.
Reduction: Reduction of the ester can produce the corresponding alcohols.
Substitution: The ester group can be substituted by other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may require reagents like sodium alkoxides.
Major Products
Hydrolysis: Benzoic acid and heptanol.
Reduction: Benzoic alcohol and heptanol.
Substitution: Depending on the nucleophile, various substituted benzoates can be formed.
Scientific Research Applications
2-Heptyl benzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Heptyl benzoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing benzoic acid and heptanol. Benzoic acid can then participate in various metabolic pathways, while heptanol may be further metabolized or excreted.
Comparison with Similar Compounds
2-Heptyl benzoate can be compared with other esters such as:
Ethyl benzoate: Similar structure but with an ethyl group instead of a heptyl group.
Methyl benzoate: Contains a methyl group, making it more volatile and with a different odor profile.
Butyl benzoate: Has a butyl group, used in different industrial applications.
Uniqueness
2-Heptyl benzoate’s longer heptyl chain compared to other benzoates gives it unique physical and chemical properties, such as lower volatility and a distinct odor profile, making it suitable for specific applications in fragrances and flavoring agents.
Properties
CAS No. |
6624-59-5 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
heptan-2-yl benzoate |
InChI |
InChI=1S/C14H20O2/c1-3-4-6-9-12(2)16-14(15)13-10-7-5-8-11-13/h5,7-8,10-12H,3-4,6,9H2,1-2H3 |
InChI Key |
WMGISUKBJZWCDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



